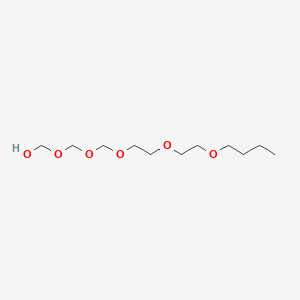
2,4-Dichlorophenylacetic acid
Übersicht
Beschreibung
2,4-Dichlorophenylacetic acid, a synthetic herbicide developed over 60 years ago, is widely used for controlling broadleaf weeds. It operates by mimicking natural auxin, a plant hormone, thereby selectively killing dicots without affecting monocots. This action disrupts normal plant growth processes, leading to abnormal growth, senescence, and eventual plant death (Song, 2014).
Synthesis Analysis
The synthesis of 2,4-Dichlorophenylacetic acid has seen improvements over traditional methods, with processes aiming to enhance production rates while minimizing experimental conditions. Xiao-long (2008) discusses a method offering significant improvements over conventional synthesis, highlighting optimized conditions for higher yield and efficiency (Xiao-long, 2008).
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenylacetic acid and its organotin(IV) derivatives has been extensively studied, revealing insights into their spectroscopic properties and crystal structures. These studies are crucial for understanding the chemical behavior and biological activity of 2,4-Dichlorophenylacetic acid and its compounds (Saeed & Rauf, 2010).
Chemical Reactions and Properties
2,4-Dichlorophenylacetic acid undergoes various chemical reactions, including degradation pathways facilitated by catalytic processes and advanced oxidation techniques. These pathways are essential for environmental remediation efforts to mitigate the herbicide's impact on ecosystems and human health (Jaafarzadeh, Ghanbari, & Ahmadi, 2017).
Physical Properties Analysis
Understanding the physical properties of 2,4-Dichlorophenylacetic acid, such as solubility, volatility, and photodegradation behavior, is critical for assessing its environmental fate and transport. These properties influence the herbicide's persistence in soil and water, affecting its potential for bioaccumulation and ecological risk (Lemus et al., 2008).
Chemical Properties Analysis
The chemical properties of 2,4-Dichlorophenylacetic acid, including its reactivity with other substances and its role in various chemical reactions, have significant implications for both its use as a herbicide and its environmental impact. Studies focusing on its interaction with DNA have provided insights into its potential genotoxic effects and mechanisms of action (Ahmadi & Bakhshandeh, 2009).
Wissenschaftliche Forschungsanwendungen
1. Determination of 2,4-Dichlorophenoxyacetic Acid in Water and Edible Seeds
- Application Summary: A salt-assisted liquid-liquid extraction (SALLE) technique coupled with high-performance liquid chromatography (HPLC) was developed for the determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in water and edible seeds samples .
- Methods of Application: Extraction was achieved based on the salting-out phenomenon. Variables such as the solvent type and its volume, type of salt and its concentration, vortex time, and sample pH were investigated and optimized .
- Results: Under the optimized experimental conditions, the calibration curve shows good linearity (r2 > 0.9957) and precision (RSD < 6.5%) in the concentration ranges of 1.0–10,000 ng/mL. The limit of detection (LOD) and limit of quantification (LOQ) were 0.3 and 1.0 ng/mL, respectively. The recoveries were in the range of 82.0–95.0% .
2. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in Rat Serum
- Application Summary: A high-performance liquid chromatography (HPLC) method with UV detection was developed for the determination of 2,4-D in female and male rat serum .
- Methods of Application: The serum samples are pretreated and introduced into the HPLC system. The analytes are separated in a XDB-C 18 column with a mobile phase of acetonitrile (solvent A) and 0.02 M ammonium acetate (containing 0.1% formic acid) (solvent B) using a gradient elution at a flow rate of 1.0 mL/min .
- Results: After oral administration of 300 mg/kg and 60 mg/kg 2,4-D, the mean Cmax values were 601.9 and 218.4 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 1.10 and 0.02 L/ (h×kg), respectively .
3. Determination of Phenoxyalkanoic Acid Herbicides in Blood and Soils
- Application Summary: 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of phenoxyalkanoic acid herbicides in blood and soils .
- Methods of Application: The determination is done by GC with electron-capture detection .
- Results: The specific results or outcomes of this application were not provided in the source .
4. Herbicide
- Application Summary: 2,4-Dichlorophenoxyacetic acid, often referred to as 2,4-D, is one of the oldest and most widely used herbicides in the world. It is used to control broadleaf weeds, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
- Methods of Application: 2,4-D is typically applied as a spray to the leaves of plants. It is absorbed by the plant and is translocated to the meristems of the plant. Uncontrolled, unsustainable growth ensues, causing the death of the plant .
- Results: The use of 2,4-D has proven effective in controlling broadleaf weeds in a variety of settings, including lawns, agricultural lands, and pastures .
5. Preparation of Black Wolfberry Culture Medium
- Application Summary: 2,4-Dichlorophenoxyacetic acid can be used to prepare a black wolfberry culture medium .
- Methods of Application: The culture medium includes macroelement components, trace element components, iron salt components, organic matter components, plant hormone components, muscle alcohol, agar powder, and sucrose. The plant hormone components include 2,4-dichlorophenylacetic acid, α-naphthylacetic acid, and 6-benzylaminopurine .
- Results: The culture medium uses an acid-base indicator to adjust pH to 5.8-6.0 .
6. Determination of 2-Methyl-4-Chlorophenoxyacetic Acid in Soils
- Application Summary: 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of 2-methyl-4-chlorophenoxyacetic acid (a herbicide) in soils .
- Methods of Application: The determination is done by GC technique .
- Results: The specific results or outcomes of this application were not provided in the source .
7. Preparation of Herbicides
- Application Summary: 2,4-Dichlorophenylacetic acid is used in the preparation of herbicides. It is one of the most widely used broadleaf herbicides in the world .
- Methods of Application: The preparation of 2,4-Dichlorophenoxyacetic acid involves the reaction of 2,4-dichlorophenol with chloroacetic acid .
- Results: The resulting product, 2,4-Dichlorophenoxyacetic acid, is used as a herbicide that kills most broadleaf weeds but leaves most grasses such as cereals, lawn turf, and grassland relatively unaffected .
8. Genetically Modified Crops
- Application Summary: 2,4-Dichlorophenoxyacetic acid is used in the development of genetically modified crops .
- Methods of Application: Certain crops are genetically engineered to be resistant to 2,4-D, allowing the herbicide to be used on the crops without damaging them .
- Results: This allows for effective weed control while leaving the crops unaffected .
9. Kinase Inhibitor
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMWLJKTGBZMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041363 | |
| Record name | 2,4-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenylacetic acid | |
CAS RN |
19719-28-9 | |
| Record name | 2,4-Dichlorophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19719-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019719289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19719-28-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLOROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15N730ND47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)





![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)

